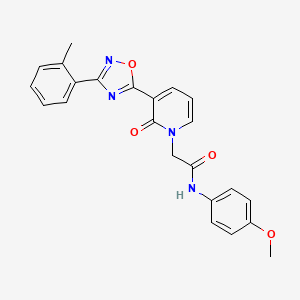
N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, a compound with the CAS number 1251633-84-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly its anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N4O4, with a molecular weight of 416.4 g/mol. The structure features a complex arrangement that includes a methoxyphenyl group, a pyridine ring, and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer) cells, with research indicating that it induces apoptosis through the activation of the p53 pathway and caspase-3 cleavage . This suggests that the compound may function similarly to known anticancer agents like Tamoxifen.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| HeLa | 2.41 | Disruption of cell cycle at G0-G1 phase |
| PANC-1 | 1.00 | Apoptotic signaling pathways |
| SK-MEL-2 | 0.75 | Selective cytotoxicity under hypoxic conditions |
The compound's mechanism appears to involve the modulation of apoptotic pathways. Molecular docking studies suggest that it interacts effectively with target proteins involved in cancer progression. The presence of the oxadiazole ring is crucial as it enhances binding affinity to targets similar to those engaged by existing therapeutic agents .
Case Studies
In a comparative study involving various oxadiazole derivatives, this compound exhibited superior selectivity and potency against specific cancer types compared to other synthesized analogs .
Notable Findings:
- Cytotoxicity : The compound demonstrated an IC50 value significantly lower than many derivatives tested, indicating higher efficacy.
- Selectivity : It showed preferential toxicity towards cancer cells over non-cancerous cells at certain concentrations, suggesting a favorable therapeutic index.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-6-3-4-7-18(15)21-25-22(31-26-21)19-8-5-13-27(23(19)29)14-20(28)24-16-9-11-17(30-2)12-10-16/h3-13H,14H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJWTEIQCIXQER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














